N~1~-(1,3-benzodioxol-5-ylmethyl)-N~2~-(2,5-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide
Overview
Description
N~1~-(1,3-benzodioxol-5-ylmethyl)-N~2~-(2,5-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide is a useful research compound. Its molecular formula is C24H24N2O5S and its molecular weight is 452.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 452.14059304 g/mol and the complexity rating of the compound is 733. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Biological Evaluation
The compound and its derivatives have been explored for their potential in synthesizing various chemical structures and evaluating their biological activities. For instance, researchers have investigated the synthesis and biological evaluation of novel benzenesulfonamide derivatives, revealing that some synthesized compounds exhibited excellent in vitro antitumor activity against specific cell lines. The study highlighted the potential interactions against the KSHV thymidylate synthase complex and provided a comprehensive theoretical and experimental analysis of the compounds (Asmaa M. Fahim, Mona A. Shalaby, 2019).
Molecular Docking and DFT Calculations
Another study focused on the synthesis, biological evaluation, molecular docking, and density functional theory (DFT) calculations of benzenesulfonamide derivatives. This research emphasizes the chemical reactivity of such compounds, including their interactions with various nucleophiles, and explores their potential therapeutic applications, particularly their antitumor properties (Asmaa M. Fahim, Mona A. Shalaby, 2019).
Drug Metabolism and Pharmacokinetics
The metabolism of related compounds in human liver microsomes and other biological systems has been examined to understand their pharmacokinetic profiles and metabolic pathways. Such studies are crucial for developing novel antidepressants and other therapeutic agents, indicating the compound's relevance in drug discovery and development (Mette G. Hvenegaard et al., 2012).
Aldose Reductase Inhibitory Potential
Research into N-[[(substituted amino)phenyl]sulfonyl]glycines and their analogs has revealed significant aldose reductase inhibitory potential. These findings are valuable for designing new therapeutic agents for conditions such as diabetic complications, showcasing the compound's utility in medicinal chemistry (C. A. Mayfield, J. Deruiter, 1987).
Supramolecular Chemistry
The compound's derivatives have also been studied for their role in supramolecular chemistry, exploring the molecular and electronic structures, as well as their reactivity and interaction patterns. Such research provides insights into the design of new materials and the development of novel chemical synthesis strategies (L. Rublova, B. Zarychta, V. Olijnyk, B. Mykhalichko, 2017).
Properties
IUPAC Name |
2-[N-(benzenesulfonyl)-2,5-dimethylanilino]-N-(1,3-benzodioxol-5-ylmethyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O5S/c1-17-8-9-18(2)21(12-17)26(32(28,29)20-6-4-3-5-7-20)15-24(27)25-14-19-10-11-22-23(13-19)31-16-30-22/h3-13H,14-16H2,1-2H3,(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKYZKORHMZHNOI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N(CC(=O)NCC2=CC3=C(C=C2)OCO3)S(=O)(=O)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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